Cas no 1180995-50-9 (N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide)
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide
- 2-Pyridinecarboxamide, N-(2-acetylphenyl)-3,6-dichloro-
- Z27880303
- EN300-18114734
- AKOS017054731
- 1180995-50-9
-
- Inchi: 1S/C14H10Cl2N2O2/c1-8(19)9-4-2-3-5-11(9)17-14(20)13-10(15)6-7-12(16)18-13/h2-7H,1H3,(H,17,20)
- InChI Key: XPVYSJZFBLGBOT-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC=CC=C2C(C)=O)=O)=NC(Cl)=CC=C1Cl
Computed Properties
- Exact Mass: 308.0119330g/mol
- Monoisotopic Mass: 308.0119330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 59.1Ų
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18114734-0.1g |
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide |
1180995-50-9 | 90% | 0.1g |
$238.0 | 2023-09-19 | |
| Enamine | EN300-18114734-0.25g |
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide |
1180995-50-9 | 90% | 0.25g |
$249.0 | 2023-09-19 | |
| Enamine | EN300-18114734-0.5g |
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide |
1180995-50-9 | 90% | 0.5g |
$260.0 | 2023-09-19 | |
| Enamine | EN300-18114734-1g |
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide |
1180995-50-9 | 90% | 1g |
$271.0 | 2023-09-19 | |
| Enamine | EN300-18114734-2.5g |
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide |
1180995-50-9 | 90% | 2.5g |
$529.0 | 2023-09-19 | |
| Enamine | EN300-18114734-5g |
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide |
1180995-50-9 | 90% | 5g |
$783.0 | 2023-09-19 | |
| Enamine | EN300-18114734-10g |
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide |
1180995-50-9 | 90% | 10g |
$1163.0 | 2023-09-19 | |
| Enamine | EN300-18114734-0.05g |
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide |
1180995-50-9 | 90% | 0.05g |
$227.0 | 2023-09-19 |
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide
Introduction to N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide (CAS No: 1180995-50-9)
N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide, identified by its CAS number 1180995-50-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of acetyl and chloro substituents on the phenyl and pyridine rings respectively, contribute to its unique chemical properties and reactivity.
The synthesis of N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the functionalization of a pyridine core, followed by the introduction of chloro groups at the 3 and 6 positions. Subsequently, an acetyl group is added to the 2-position of the phenyl ring, resulting in the desired structure. This synthetic route requires precise control over reaction conditions to ensure high yield and purity, underscoring the importance of advanced synthetic methodologies in pharmaceutical chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives due to their ability to interact with various biological targets. N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide has been studied for its potential role in modulating enzyme activity and inhibiting pathways associated with inflammation and cancer. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cell signaling pathways. These findings have opened up new avenues for further investigation into its therapeutic applications.
The structural motif of N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide, characterized by its acetyl and chloro substituents, makes it a versatile scaffold for drug discovery. The acetyl group can serve as a point of attachment for additional functional groups, while the chloro groups enhance lipophilicity and binding affinity to biological targets. This structural flexibility has been leveraged in the design of novel compounds with improved pharmacokinetic properties. Researchers have utilized computational modeling and high-throughput screening techniques to identify derivatives of this compound that may offer enhanced efficacy and reduced toxicity.
The field of medicinal chemistry has seen significant advancements in the development of targeted therapies for various diseases. N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide represents a promising candidate for further exploration in this context. Its ability to interact with specific biological targets suggests potential applications in treating conditions such as cancer, neurodegenerative disorders, and inflammatory diseases. Ongoing research is focused on optimizing its chemical structure to improve its pharmacological profile and exploring its mechanisms of action at a molecular level.
In conclusion, N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide (CAS No: 1180995-50-9) is a compound of great interest in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its synthesis requires sophisticated organic chemistry techniques, and its pharmacological properties continue to be investigated for various medical conditions. As research progresses, this compound may contribute significantly to the development of new treatments that address unmet medical needs.
1180995-50-9 (N-(2-acetylphenyl)-3,6-dichloropyridine-2-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)